The synthesis of BRD7389 involves several key steps and reagents. While specific detailed methodologies may vary, the general approach includes:
The synthesis process may yield variations in product depending on the specific conditions applied, such as temperature control, solvent choice, and reaction time.
The molecular structure of BRD7389 can be described as follows:
X-ray crystallography studies may provide insights into the three-dimensional conformation of BRD7389 when bound to its target proteins, revealing critical interactions that facilitate its inhibitory action on RSK kinases .
BRD7389 primarily participates in biochemical reactions as an inhibitor of RSK kinases. The following points summarize its chemical interactions:
The mechanism of action for BRD7389 involves:
This mechanism underpins its application in cancer research and diabetes therapy.
BRD7389 exhibits several notable physical and chemical properties:
These properties are crucial for optimizing experimental conditions during assays involving BRD7389.
BRD7389 has several significant scientific applications:
The discovery of BRD7389 originated from an innovative high-content screening campaign specifically designed to identify compounds capable of inducing insulin expression in pancreatic α-cells. Researchers developed a cell-based assay using the mouse α-cell line αTC1, which exhibits minimal basal insulin protein expression despite its cellular lineage. This assay employed automated microscopy and image analysis to detect insulin protein expression following compound treatment, demonstrating sufficient sensitivity to detect insulin in as few as 3% of cells and at levels 15-fold lower than those observed in native β-cells [1] [5].
From a library of 30,710 diverse small molecules, BRD7389 emerged as a primary hit due to its ability to significantly induce insulin protein expression after a 3-day treatment period. Follow-up validation experiments revealed that BRD7389 treatment produced a dose-dependent upregulation of insulin (Ins2) mRNA in αTC1 cells, with peak activity observed at 0.85 μM. Extended treatment duration (5 days) substantially enhanced this effect, resulting in an approximately 50-fold increase in insulin gene expression compared to vehicle-treated controls. This induction plateaued with longer treatments up to 21 days, suggesting the compound triggered a stable phenotypic shift rather than a transient response [1] [8].
Beyond insulin induction, BRD7389-treated α-cells underwent significant morphological changes, transitioning from a fibroblast-like appearance to forming clustered structures resembling pancreatic β-cell islet organization. Immunofluorescence analysis confirmed a 1.5-fold increase in insulin protein levels compared to controls, though this remained substantially lower (4-fold less) than levels in mature β-cells. Importantly, BRD7389 demonstrated cell-type specificity, showing no insulin-inducing activity in pancreatic ductal cells (PANC-1) and failing to further increase insulin expression in mouse β-cells (βTC3 line) [1] [6].
Table 1: Phenotypic Effects of BRD7389 on Pancreatic α-Cells
Parameter | Observation | Experimental Details | Significance |
---|---|---|---|
Insulin mRNA Induction | 50-fold increase | 5-day treatment at 0.85 μM | Maximal induction achieved at submicromolar concentrations |
Morphological Change | Fibroblast-like → clustered islet-like | Microscopy analysis | Adoption of β-cell organizational features |
Insulin Protein Detection | 1.5-fold increase | Immunofluorescence | Stable protein expression confirmed |
Cell-Type Specificity | α-cell specific | Tested in αTC1, βTC3, PANC-1 lines | Selective action on target cell type |
Mechanistic investigations into BRD7389's activity employed assay-performance profile analysis, comparing its biological activity patterns across multiple screening databases against approximately 10,000 other compounds. This computational approach revealed significant similarity between BRD7389 and known kinase inhibitors, suggesting kinase inhibition as its probable mechanism of action [1] [10].
Comprehensive kinase profiling against a diverse panel of 219 human kinases demonstrated that BRD7389 exhibited its most potent activity against the RSK (p90 ribosomal S6 kinase) family members. Half-maximal inhibitory concentration (IC₅₀) determinations confirmed strong inhibition of RSK1 (1.5 μM), RSK2 (2.4 μM), and RSK3 (1.2 μM). While the compound also inhibited several other kinases—including FLT3 (3.5 μM), DRAK1 (2.8 μM), and PIM1 (3.7 μM)—its potency against the RSK family was notably superior [1] [2].
Functional validation in αTC1 cells demonstrated that BRD7389 treatment significantly reduced RSK kinase activity in a cellular context. Western blot analysis showed a 50% decrease in autophosphorylation of both N-terminal and C-terminal kinase domains of RSK at concentrations above 3.4 μM. Furthermore, phosphorylation of ribosomal protein S6 at Ser235/236—a direct downstream target of RSK kinases—was similarly reduced, confirming target engagement and pathway modulation [1] [4].
Genetic knockdown experiments provided additional evidence linking RSK inhibition to insulin expression. siRNA-mediated suppression of individual RSK isoforms (RSK2 and RSK3) resulted in 2-4-fold increases in insulin expression in α-cells. However, this induction was notably weaker than that achieved with BRD7389 treatment, suggesting that simultaneous inhibition of multiple RSK family members may be necessary for robust transdifferentiation effects. Interestingly, maximum insulin induction occurred at concentrations near the biochemical IC₅₀ for RSKs and with partial rather than complete RSK knockdown, indicating a nuanced biological relationship between inhibition level and phenotypic outcome [1] [10].
Table 2: RSK Inhibition Profile of BRD7389
Kinase Target | IC₅₀ (μM) | Cellular Validation | Functional Consequence in α-Cells |
---|---|---|---|
RSK1 | 1.5 | Reduced autophosphorylation | Contributes to insulin expression |
RSK2 | 2.4 | Reduced autophosphorylation | Contributes to insulin expression |
RSK3 | 1.2 | Reduced autophosphorylation | Contributes to insulin expression |
FLT3 | 3.5 | Not confirmed | Likely off-target effect |
DRAK1 | 2.8 | Not confirmed | Likely off-target effect |
PIM1 | 3.7 | Not confirmed | Likely off-target effect |
The chemical structure of BRD7389 (chemical name: 1-[(2-Phenylethyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione) features a distinctive tetracyclic naphthoquinone core decorated with a phenethylamino substituent. This molecular architecture (C₂₄H₁₈N₂O₂, molecular weight 366.41 g/mol) emerged directly from the primary screening campaign without extensive medicinal chemistry optimization. The compound exhibits limited aqueous solubility but dissolves well in DMSO (≥20 mg/mL), making it suitable for cell-based investigations [6] [9].
Selectivity profiling across diverse kinome panels revealed that while BRD7389 demonstrates strongest activity against RSK isoforms, it also inhibits several other kinases at higher concentrations. Notable off-target activities included inhibition of CDK5/p35 (IC₅₀ = 6.5 μM), PKG1α (IC₅₀ = 6.5 μM), and SGK (IC₅₀ = 13.8 μM). This profile established BRD7389 as the first small molecule capable of inhibiting all three RSK isoforms (RSK1-3) at submicromolar to low micromolar concentrations, though not perfectly selective within the broader kinome [2] [7].
Comparative studies with structurally distinct RSK inhibitors (FMK and BI-D1870) yielded an important observation: these alternative inhibitors failed to induce insulin expression in α-cells despite demonstrating RSK inhibitory activity. This suggested that either BRD7389's insulin-inducing capability derives from inhibition of specific kinase targets beyond the RSK family, or that its particular binding mode or polypharmacology enables unique downstream effects not achievable with other RSK inhibitors. The compound's ability to increase β-cell-specific gene expression in primary human islet cells—including enhanced glucose-stimulated insulin secretion in donor islets from individuals with low body mass index—highlighted its translational relevance beyond murine cell lines [1] [6].
Table 3: Kinase Selectivity Profile of BRD7389
Kinase Category | Representative Kinases Inhibited | IC₅₀ Range (μM) | Significance |
---|---|---|---|
Primary Targets (RSK Family) | RSK1, RSK2, RSK3 | 1.2-2.4 | Primary mechanism for insulin induction |
Off-Target (AGC Kinases) | CDK5/p35, PKG1α, SGK | 6.5-13.8 | May contribute to functional effects |
Off-Target (Tyrosine Kinase-Like) | DRAK1, PIM1 | 2.8-3.7 | Potential confounding effects |
Off-Target (Tyrosine Kinases) | FLT3 | 3.5 | Potential hematopoietic effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7